molecular formula C17H19N3O3S B6038445 N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide

N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide

Cat. No. B6038445
M. Wt: 345.4 g/mol
InChI Key: KADQTMGTZTVOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide, also known as APTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. APTA belongs to the class of thioacetamide derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of several genes that are associated with inflammation and immune response.
Biochemical and physiological effects:
N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is its high potency and selectivity. It has been shown to have a low toxicity profile, which makes it a potential candidate for drug development. However, one of the limitations of N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide. One of the main areas of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has also shown promise as a potential anticancer agent, and further studies are needed to explore its therapeutic potential in this area. Additionally, the development of more efficient synthesis methods and drug delivery systems for N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide could lead to its wider application in the field of medicine.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide involves the reaction of 2-(4-hydroxy-6-propyl-2-pyrimidinylthio) acetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been the subject of several scientific studies aimed at exploring its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are associated with several inflammatory diseases.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-3-5-13-9-15(22)20-17(19-13)24-10-16(23)18-14-7-4-6-12(8-14)11(2)21/h4,6-9H,3,5,10H2,1-2H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADQTMGTZTVOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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